2,3-Dihydroxyterephthalohydrazide

Vue d'ensemble

Description

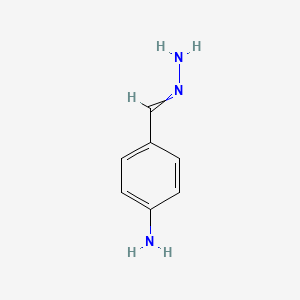

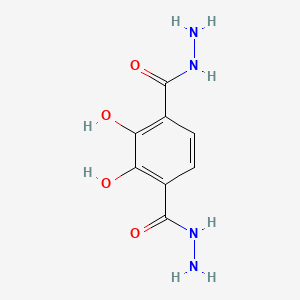

2,3-Dihydroxyterephthalohydrazide (2,3-DHTH) consists of a terephthalohydrazide backbone with hydroxyl groups (-OH) attached at the 2nd and 3rd positions . Compounds containing hydrazide groups have been explored for various biological applications, including drug delivery, imaging agents, and as inhibitors for enzyme activity .

Synthesis Analysis

The synthesis of 2,3-Dihydroxyterephthalohydrazide involves a solution of diethyl 2,3-dihydroxyterephthalate in ethanol, which is mixed with hydrazine hydrate . After refluxing the solution overnight, a pale yellow precipitate appears . The crude product is filtered and recrystallized from ethanol twice and further dried for 24 h at 50 °C to afford the desired compound .Molecular Structure Analysis

The molecular formula of 2,3-Dihydroxyterephthalohydrazide is C8H10N4O4 . Its average mass is 226.189 Da and its monoisotopic mass is 226.070206 Da .Applications De Recherche Scientifique

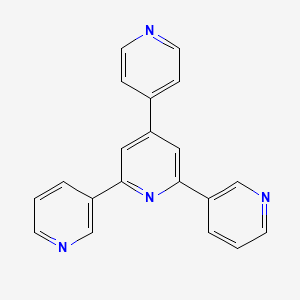

1. Synthesis of Covalent Organic Frameworks (COFs) 2,3-Dihydroxyterephthalohydrazide is used in the synthesis of hydroxyl- and hydrazone-based covalent organic frameworks (COFs). These COFs are synthesized through the one-pot polycondensation of 1,3,5-tris (4-formylphenyl)benzene (TFPB) and 2,3-dihydroxyterephthalohydrazide under solvothermal conditions .

Construction of Fluorescent Sensors

The synthesized COFs possess high crystallinity, a regular pore structure, excellent chemical stability, and sites featuring functional groups suitable for interactions with metal ions. They are highly soluble in water and buffer and display a strong fluorescence emission under UV irradiation .

Detection of Metal Ions

The fluorescence of the COFs is quenched selectively by Cu 2+ ions, forming a non-fluorescent copper-immobilized COF .

Detection of Amino Acids

The off fluorescent state of the copper-immobilized COF is efficiently and selectively switched on upon the addition of cysteine (Cys) and L-histidine (L-His), functioning as an “OFF–ON” fluorescent sensor for the detection of these amino acids .

5. Selective Detection of Cysteine and L-Histidine When incorporating N-ethylmaleimide and Ni 2+ ions, we could separately and selectively detect Cys and L-His, respectively .

Pore Surface Engineering

2,3-Dihydroxyterephthalohydrazide is used in the pore surface engineering of COFs. The Zhao research group used hydroxyl-functionalized COFs, synthesized by triformylphloroglucinol and 2,3-dihydroxyterephthalohydrazide, to incorporate cobalt in the +2 oxidation state .

Mécanisme D'action

Target of Action

The primary target of 2,3-Dihydroxyterephthalohydrazide is the enzyme 2,3-dihydroxybenzoate decarboxylase . This enzyme plays a crucial role in the decarboxylation and carboxylation reactions .

Mode of Action

2,3-Dihydroxyterephthalohydrazide interacts with its target enzyme through a V-shaped tunnel . The side chain conformation of a tyrosine residue controls the entry and exit of the substrate/product during reversible reactions . The direction of these reversible enzyme catalytic reactions depends on whether catalytic residues at the active center of the enzyme are protonated, which is subjected by the pH .

Biochemical Pathways

The compound affects the biochemical pathways involving the decarboxylation and carboxylation reactions . The interactions between the substrate/product traveling through the enzyme tunnel in 2,3-DHBD_Ao are direction-dependent . These results enrich the understanding of the interactions of substrates/products with macromolecular reversible enzymes in different reaction directions .

Pharmacokinetics

The synthesis of the compound involves refluxing a solution of diethyl 2,3-dihydroxyterephthalate in ethanol, mixed with hydrazine hydrate . The resulting compound is then filtered, recrystallized, and dried .

Result of Action

The result of the action of 2,3-Dihydroxyterephthalohydrazide is the modulation of the decarboxylation and carboxylation reactions . This modulation can potentially be exploited to improve the catalytic activity of reversible enzymes in the unfavorable direction .

Action Environment

The action of 2,3-Dihydroxyterephthalohydrazide is influenced by environmental factors such as pH . The forward and reverse reactions could be separated at different pH values . For instance, reversible 2,3-dihydroxybenzoate acid decarboxylase undergoes decarboxylation at pH 5.0 and carboxylation at pH 8.6 .

Propriétés

IUPAC Name |

2,3-dihydroxybenzene-1,4-dicarbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O4/c9-11-7(15)3-1-2-4(8(16)12-10)6(14)5(3)13/h1-2,13-14H,9-10H2,(H,11,15)(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNPZBDEAVXFHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)NN)O)O)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydroxyterephthalohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol](/img/structure/B3332245.png)

![[Benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetic acid](/img/structure/B3332248.png)

![tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B3332261.png)